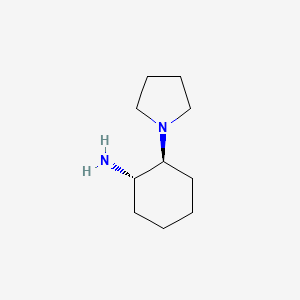

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-

CAS No.: 824938-97-8

Cat. No.: VC3800447

Molecular Formula: C10H20N2

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 824938-97-8 |

|---|---|

| Molecular Formula | C10H20N2 |

| Molecular Weight | 168.28 g/mol |

| IUPAC Name | (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1 |

| Standard InChI Key | FLEFKPPJPOWCSZ-UWVGGRQHSA-N |

| Isomeric SMILES | C1CC[C@@H]([C@H](C1)N)N2CCCC2 |

| SMILES | C1CCC(C(C1)N)N2CCCC2 |

| Canonical SMILES | C1CCC(C(C1)N)N2CCCC2 |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-, possesses the molecular formula and a molecular weight of 168.28 g/mol . Its IUPAC name, (1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine, reflects the trans-configuration of the amine and pyrrolidine substituents on the cyclohexane ring. The stereochemistry is critical for its biological activity, as enantiomeric forms exhibit distinct receptor-binding profiles .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 824938-97-8 | |

| Molecular Formula | ||

| Molecular Weight | 168.28 g/mol | |

| Optical Rotation | (MeOH) | |

| Melting Point | 230–231°C (decomposition) |

Stereochemical Considerations

The (1S,2S) configuration confers a trans-diaxial arrangement, optimizing interactions with sigma receptors. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm this geometry, with the pyrrolidine nitrogen positioned to form hydrogen bonds with receptor residues . Enantiomers such as (1R,2R)-2-(1-pyrrolidinyl)cyclohexanamine demonstrate markedly reduced sigma receptor affinity (Ki = 6 nM vs. 1.3 nM for the (1S,2S) form) , underscoring the importance of stereochemistry.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (1S,2S)-2-(1-pyrrolidinyl)cyclohexanamine typically begins with cyclohexene oxide, proceeding through a three-step process:

-

Epoxide Ring Opening: Reaction with pyrrolidine in ethanol under heating (18 hours) yields racemic trans-2-(1-pyrrolidinyl)cyclohexanol .

-

Mesylation: Treatment with methanesulfonyl chloride (MsCl) in diethyl ether converts the alcohol to a mesylate intermediate .

-

Enzymatic Resolution: Candida antarctica lipase B selectively hydrolyzes the (1R,2R)-enantiomer, leaving the desired (1S,2S)-amine hydrochloride in >99% enantiomeric excess (e.e.) .

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield | Purpose |

|---|---|---|---|

| 1 | Ethanol, 18h, heating | 75% | Epoxide opening |

| 2 | MsCl, EtN, 0–20°C | 86% | Mesylation |

| 3 | Lipase B, 28°C, 7h | 65% | Enantiomeric resolution |

Pharmacological Profile

Sigma Receptor Affinity

(1S,2S)-2-(1-Pyrrolidinyl)cyclohexanamine exhibits nanomolar affinity for sigma-1 receptors (Ki = 1.3–8.7 nM), with >100-fold selectivity over sigma-2, dopamine D2, and κ-opioid receptors . Its efficacy as a sigma agonist was confirmed in guinea pig brain homogenates, where it potentiated NMDA-evoked norepinephrine release at 10–100 nM concentrations .

Table 3: Receptor Binding Affinities

| Receptor | Ki (nM) | Assay System | Source |

|---|---|---|---|

| Sigma-1 (σ1) | 1.3 ± 0.3 | H-3-PPP | |

| Sigma-2 (σ2) | 25.9 ± 0.4 | [H]DTG | |

| Dopamine D2 | >1,000 | [H]Sulpiride | |

| κ-Opioid | >1,000 | [H]U69,593 |

Functional Effects

-

NMDA Modulation: At 100 nM, the compound enhances NMDA-induced [H]norepinephrine release in rat hippocampal slices by 40–60%, an effect blocked by sigma antagonists like haloperidol .

-

Motor Behavior: Intracerebral microinjection (10 μg) in rats induces dose-dependent contralateral circling, implicating sigma-1 receptors in basal ganglia circuitry .

-

Anticholinergic Action: Inhibits carbachol-stimulated phosphoinositide hydrolysis (IC50 = 300 nM), suggesting cross-talk between sigma and muscarinic systems .

Applications in Neuroscience Research

Sigma Receptor Subtype Differentiation

The compound’s selectivity enabled the functional distinction of sigma-1 and sigma-2 receptors. While sigma-1 activation potentiates NMDA responses, sigma-2 agonism (e.g., by DTG) inhibits neurotransmitter release . This dichotomy has clarified sigma receptors’ roles in neuroprotection and psychosis .

In Vivo Receptor Labeling

Derivatized with isothiocyanate groups, the compound serves as an irreversible sigma-1 ligand ([H]UPHIT). Cisternal injection in guinea pigs achieves 70% receptor occupancy at 100 μg, facilitating autoradiographic mapping of sigma-1 distribution in the CNS .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume